molecular formula C7H4BrClN2O B1379909 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190316-24-5

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B1379909
CAS No.: 1190316-24-5
M. Wt: 247.47 g/mol
InChI Key: GIRQJGBFQOUTBD-UHFFFAOYSA-N
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Description

Overview of pyrrolopyridines and pyrrolopyridinones

Pyrrolopyridines constitute a fundamental class of heterobicyclic compounds characterized by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. These compounds, also referred to as azaindoles or azaizoindoles depending on the specific arrangement of nitrogen atoms within their bicyclic structure, exist in six distinct isomeric forms that provide diverse structural frameworks for chemical and pharmaceutical applications. The pyrrolopyridine scaffold occurs naturally in numerous polyheterocyclic compounds of biological origin, including the well-documented alkaloid camptothecin, which functions as a topoisomerase inhibitor and has demonstrated significant anticancer activity. Additional naturally occurring pyrrolopyridine-containing compounds include pumiloside and deoxypumiloside isolated from Ophiorrhiza pumila, variolin compounds from antarctic sponge species, and the antiviral alkaloid mappicin from Mappia foetida.

Pyrrolopyridinones represent a specialized subset of pyrrolopyridine derivatives that incorporate carbonyl functionality within their ring systems, fundamentally altering their chemical and biological properties. These compounds have garnered considerable attention in medicinal chemistry due to their structural relationship with important pharmacophores found in both pyrrole and pyridine-containing therapeutic agents. The presence of the carbonyl group within the pyrrolopyridinone framework introduces additional hydrogen bonding capabilities and modifies the electronic distribution throughout the molecule, often enhancing biological activity and selectivity profiles. Research has demonstrated that pyrrolopyridinone derivatives exhibit diverse pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. The structural versatility of pyrrolopyridinones allows for extensive chemical modification, enabling the development of compounds with tailored properties for specific therapeutic applications.

The synthetic accessibility of pyrrolopyridinone compounds has been significantly enhanced through the development of novel synthetic methodologies, including one-pot procedures that streamline the preparation of diversely substituted derivatives. These synthetic advances have facilitated systematic structure-activity relationship studies and enabled the rapid generation of compound libraries for biological screening programs. The pyrrolopyridinone scaffold's ability to serve as a privileged structure in drug discovery has been demonstrated through successful clinical candidates and marketed pharmaceuticals, including vemurafenib, which is currently used for melanoma treatment. Contemporary research continues to explore the therapeutic potential of pyrrolopyridinone derivatives across multiple disease areas, with particular emphasis on their application as kinase inhibitors and their role in targeting various components of cellular signaling pathways.

Significance of halogenated heterocycles in chemical research

Halogenated heterocycles occupy a position of paramount importance in contemporary chemical research, serving as fundamental building blocks in synthetic organic chemistry and pharmaceutical development. The incorporation of halogen atoms into heterocyclic frameworks dramatically enhances their reactivity profiles and provides strategic sites for further chemical elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations. The unique properties imparted by halogen substitution include increased electrophilicity, enhanced leaving group capability, and modified electronic characteristics that collectively contribute to the versatility of these compounds in synthetic applications. Research has demonstrated that halogenated heterocycles can serve as vehicles for the synthesis of complex organic molecules, with their structures being readily modified through heterocyclic reactions to manipulate their functional properties.

The significance of halogenated heterocycles extends beyond their synthetic utility to encompass their critical role in biological systems and pharmaceutical applications. Natural heterocyclic compounds containing halogen substituents are essential components in the metabolism of living cells, while synthetic halogenated heterocycles exhibit extensive pharmacological activity and are actively researched by medicinal chemists. The prevalence of halogenated heterocycles in emerging pharmaceuticals is remarkable, with these structures being present in more than ninety percent of developing drug candidates. This widespread occurrence reflects the ability of halogen substituents to modulate key pharmacological properties including potency, selectivity, metabolic stability, and bioavailability.

Recent advances in halogen chemistry have revealed the profound impact of halogen-controlled reaction strategies on selective transformations in organic synthesis. Electrophilic halogen atoms activate both unsaturated and saturated hydrocarbon moieties through the generation of halonium intermediates, which subsequently undergo attack by various nucleophiles to yield highly functionalized carbocycles and heterocycles. These unique cyclization processes can control both the formation and stereoselectivity of products based on differences in halogen size and number, representing a new paradigm in synthetic methodology. The development of halogen-induced controllable cyclizations has provided synthetic chemists with powerful tools for the efficient construction of complex molecular architectures with high precision and selectivity.

The environmental advantages of halogen-based synthetic methodologies further underscore their significance in modern chemical research. Unlike transformations employing heavy metal catalysts, halogen-induced reactions typically proceed under mild conditions with reduced environmental impact. The abundance of halogen sources such as chlorine, bromine, and iodine on Earth, combined with their effectiveness in enhancing organic compound reactivity, positions halogenated heterocycles as sustainable and practical alternatives in green chemistry applications. The intramolecular cyclization reactions that accompany halogen introduction are particularly attractive from process chemistry perspectives, as they avoid water-sensitive reagents and harsh heating conditions while minimizing undesirable intermolecular side reactions.

Historical context of pyrrolopyridinone derivatives

The historical development of pyrrolopyridinone derivatives traces back to the late nineteenth and early twentieth centuries, coinciding with fundamental advances in heterocyclic chemistry and the systematic exploration of fused ring systems. Early investigations into pyrrolopyridine synthesis employed modifications of established indole synthetic methodologies, particularly adaptations of the Madelung and Fischer syntheses, which provided access to diversely substituted pyrrolopyridine frameworks. These pioneering synthetic efforts established the foundational chemistry of the pyrrolopyridine scaffold and demonstrated the feasibility of introducing various substituents at different positions within the bicyclic system.

Systematic studies of pyrrolopyridine reactivity conducted in the mid-twentieth century revealed the preferential reactivity patterns of these heterocyclic systems, particularly their tendency to undergo electrophilic substitution reactions predominantly at the three-position. Research demonstrated that pyrrolopyridines undergo nitration, nitrosation, bromination, iodination, and reactions with Mannich bases primarily at this position, although instances of substitution at the two-position were also documented. These reactivity studies provided crucial insights into the electronic properties of pyrrolopyridine systems and established the theoretical framework for understanding their chemical behavior.

The evolution of pyrrolopyridinone chemistry accelerated significantly with the recognition of their biological activity and therapeutic potential. Early pharmacological investigations revealed that pyrrolopyridinone derivatives possessed notable analgesic and sedative properties, leading to systematic structure-activity relationship studies aimed at optimizing these effects. Research conducted in the latter half of the twentieth century demonstrated that structural modifications to the pyrrolopyridinone scaffold could significantly impact biological activity, with particular attention focused on the effects of substituent variations at different positions within the ring system.

Contemporary developments in pyrrolopyridinone chemistry have been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships. The development of one-pot synthetic procedures has revolutionized access to pyrrolopyridinone derivatives, enabling the rapid preparation of diverse compound libraries for biological evaluation. Modern synthetic approaches have demonstrated superior efficiency compared to traditional multi-step procedures, with one-pot methodologies providing enhanced yields while circumventing the isolation of unstable intermediate compounds. These methodological advances have facilitated the systematic exploration of pyrrolopyridinone chemical space and accelerated the identification of compounds with promising therapeutic profiles.

Position of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one within chemical classification systems

The compound this compound occupies a specific position within established chemical classification systems, particularly within the framework of heterocyclic compound categorization. According to the Chemical Patents Classification system, this compound falls under the broad category of heterocyclic compounds containing rings with five or more members, specifically classified within the pyrrolopyridine subfamily of nitrogen-containing heterocycles. The compound's classification as CAS number 1190316-24-5 provides a unique identifier within chemical databases and reflects its distinct structural characteristics compared to related pyrrolopyridinone derivatives.

Within the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named as 5-bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, reflecting its specific substitution pattern and ring fusion arrangement. The molecular formula C7H4BrClN2O indicates the presence of seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom, with a molecular weight of 247.48 daltons. This specific elemental composition distinguishes the compound from closely related pyrrolopyridinone derivatives and defines its unique chemical identity within the broader class of halogenated heterocycles.

The dual halogenation pattern present in this compound positions it within the specialized category of multiply halogenated heterocycles, which represent a subset of compounds with enhanced reactivity and synthetic utility. The presence of both bromine and chlorine substituents on adjacent positions of the pyridine ring creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological activity. This substitution pattern is relatively uncommon among pyrrolopyridinone derivatives, contributing to the compound's distinct position within chemical classification systems.

Table 1: Classification Data for this compound

Classification Parameter Value
CAS Registry Number 1190316-24-5
Molecular Formula C7H4BrClN2O
Molecular Weight 247.48 g/mol
IUPAC Name 5-bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Chemical Class Halogenated pyrrolopyridinone
Ring System Bicyclic fused heterocycle
Substitution Pattern 4-chloro-5-bromo
Heteroatoms 2 nitrogen, 1 oxygen

The compound's position within synthetic chemistry classification systems reflects its dual role as both a synthetic target and a building block for further chemical elaboration. The presence of reactive halogen substituents classifies it among compounds suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations commonly employed in pharmaceutical chemistry. Research has demonstrated that halogenated pyrrolopyridines serve as versatile intermediates in palladium-catalyzed cross-coupling reactions, enabling the regioselective functionalization of these heterocyclic systems. The specific substitution pattern of this compound provides opportunities for selective chemical modification, with the different reactivity profiles of bromine and chlorine substituents allowing for sequential functionalization strategies.

Table 2: Structural Classification Comparison of Pyrrolopyridinone Derivatives

Compound Halogen Substitution Ring System Molecular Weight
This compound 4-Cl, 5-Br [2,3-b] 247.48
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine 4-Cl, 5-Br [2,3-b] 231.48
1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one None [2,3-b] 134.14
Pyrrolo[3,4-b]pyridine-4,5-dione derivatives Variable [3,4-b] Variable

Properties

IUPAC Name

5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRQJGBFQOUTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-chloro-7-azaindole

Step Reagents and Conditions Notes
Dissolution 4-chloro-7-azaindole dissolved in dichloromethane (DCM) Cooling to 0 °C is critical to control reaction rate
Acid Addition Acetic acid added dropwise Facilitates bromination selectivity
Bromine Addition Bromine dissolved in DCM added slowly at 0 °C Reaction stirred for ~2 hours at 0 °C
Monitoring Thin-layer chromatography (TLC) Ensures completion without overreaction
Quenching Saturated sodium bisulfite solution Neutralizes excess bromine
Workup Organic layer separated, dried over anhydrous sodium sulfate Purification step before isolation

This method yields 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one with high regioselectivity and purity.

Alternative Bromination Using N-Bromosuccinimide (NBS)

  • NBS can be used as a milder brominating agent.
  • Reaction is typically conducted in organic solvents such as dichloromethane or tetrahydrofuran (THF).
  • A base like triethylamine or lithium diisopropylamide (LDA) may be employed to facilitate selective bromination at low temperatures (-78 °C to room temperature).
  • Reaction times vary from 1 hour to 16 hours depending on conditions.

Protection and Functional Group Manipulation

  • In some synthetic routes, the pyrrole nitrogen is protected with a tosyl group (p-toluenesulfonyl chloride) to improve regioselectivity and facilitate subsequent coupling reactions.
  • Protection is performed by treating the intermediate with tosyl chloride and a base (e.g., aqueous sodium hydroxide or LDA) in solvents such as dichloromethane or THF at temperatures ranging from 0 °C to room temperature.
  • This step is crucial for Suzuki coupling reactions or other cross-coupling methodologies used to introduce aryl or heteroaryl substituents at other positions of the pyrrolopyridine core.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen and carbon atoms in the ring.

    Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one exhibits significant anticancer properties. Studies have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research suggests that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation. A recent study indicated that this pyrrolopyridine derivative could reduce neuroinflammation and improve cognitive functions in animal models .

Antimicrobial Properties
In addition to its anticancer and neuroprotective activities, this compound has shown promising antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. This makes it a candidate for developing new antimicrobial agents .

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Studies have indicated that derivatives of this compound can effectively target specific pests while minimizing harm to beneficial insects. Research conducted on its efficacy against common agricultural pests has shown promising results .

Herbicide Potential
In addition to pest control, this compound is being evaluated for herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weed species without adversely affecting crop yields, making it a valuable tool in sustainable agriculture .

Materials Science

Polymer Chemistry
The compound's reactivity allows it to be utilized as a building block in polymer chemistry. It can be incorporated into various polymer matrices to enhance their mechanical and thermal properties. Research is ongoing to explore its use in creating advanced materials with tailored functionalities .

Nanotechnology
In nanotechnology applications, this compound is being studied for its potential in fabricating nanomaterials. Its ability to act as a precursor for nanoparticles could lead to innovative applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Halogenated Pyrrolo[2,3-b]pyridin-2-one Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Source
5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 1190316-24-5 C₇H₄BrClN₂O Br (C5), Cl (C4), ketone HPK1 inhibitor intermediate
5-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 297757-11-0 C₇H₄BrClN₂O Br (C5), Cl (C6), ketone Structural isomer; purity 95%
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-61-9 C₇H₄BrClN₂ Br (C6), Cl (C4) Lacks ketone oxygen
5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine 876343-87-2 C₇H₃BrClIN₂ Br (C5), Cl (C4), I (C2) GHS hazards: skin/eye irritation
  • Positional Isomerism : Shifting halogens (e.g., Cl from C4 to C6) alters electronic properties and steric interactions, impacting binding affinity in kinase inhibitors .
  • Ketone Oxygen: The presence of the 2-one group (vs.

Fluorinated and Alkyl-Substituted Derivatives

Table 2: Fluorinated and Alkyl-Modified Analogs

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Source
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one 1393540-54-9 C₇H₃BrF₂N₂O Br (C5), F₂ (C3), ketone Enhanced lipophilicity; MW 249.01
5-Bromo-3,3-dimethyl-1H-pyrrolo[5,4-b]pyridin-2-one N/A C₉H₉BrN₂O Br (C5), Me₂ (C3) Steric hindrance at C3
6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one 169463-44-9 C₉H₉BrN₂O Br (C6), Me₂ (C3), ketone Building block for drug discovery
  • Fluorination : The 3,3-difluoro analog exhibits increased metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .

Spirocyclic and Ring-Modified Derivatives

Example : 5'-Bromo-4'-methylspiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS: N/A)

  • Structure : Incorporates a spirocyclopropane ring at C3, synthesized via Cs₂CO₃-mediated alkylation and subsequent deprotection .
  • Properties : The cyclopropane ring induces conformational rigidity, improving selectivity for hematopoietic progenitor kinase 1 (HPK1) .

Biological Activity

5-Bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one (CAS: 1190316-24-5) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H4BrClN2O
  • Molecular Weight : 247.48 g/mol
  • Purity : 97%
  • IUPAC Name : 5-bromo-4-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Anticancer Activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study involving various derivatives, the pyrrolo[2,3-b]pyridine framework demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways:

  • DYRK1A Inhibition : This kinase plays a crucial role in cell cycle regulation and apoptosis. Inhibition leads to altered phosphorylation states of downstream targets.
  • Antioxidant Properties : The compound exhibits antioxidant effects through the scavenging of free radicals and modulation of oxidative stress responses in cells .

Study on DYRK1A Inhibition

CompoundIC50 (μM)Mechanism
This compound0.025DYRK1A Inhibition
Control (known inhibitor)0.010DYRK1A Inhibition

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of the compound against pathogenic bacteria. The results were promising:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5

These findings suggest that modifications to the pyrrolo[2,3-b]pyridine structure can enhance antibacterial potency while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-bromo-4-chloro-pyrrolo[2,3-b]pyridin-2-one derivatives?

  • Answer : The compound is often synthesized via transition-metal-catalyzed cyclization or functionalization. For example, Grubbs II catalyst facilitates ring-closing metathesis (RCM) of diallyl precursors in dichloromethane at room temperature, achieving quantitative yields . Alkylation reactions using Cs₂CO₃ in DMF with diiodoalkanes (e.g., 1,4-diiodobutane) also enable spirocyclic derivatives with >90% yields after silica gel chromatography .
  • Key Data :

Reaction TypeCatalyst/ConditionsYieldReference
RCMGrubbs II, DCM, RT100%
AlkylationCs₂CO₃, DMF94%

Q. How can the regioselective introduction of substituents (e.g., Br, Cl) on the pyrrolo[2,3-b]pyridine core be achieved?

  • Answer : Regioselective bromination and chlorination are typically performed using N-bromosuccinimide (NBS) or Cl₂ in acidic media. For instance, Han et al. reported a regioselective nitration and halogenation sequence to install Br and Cl groups at positions 5 and 4, respectively, under controlled temperature and stoichiometry .

Q. What analytical techniques are critical for confirming the structure of synthesized derivatives?

  • Answer : LCMS (for molecular ion detection) and multinuclear NMR (¹H, ¹³C) are essential. For example, LCMS confirmed the [M+H-CH₂CH₂OCH₂]+ ion at m/z 371.1 for a spirocyclic derivative , while ¹H NMR resolved substituent effects in 3,5-disubstituted analogs .

Advanced Research Questions

Q. How can conflicting activity data from kinase inhibition assays involving pyrrolo[2,3-b]pyridine derivatives be resolved?

  • Answer : Contradictions often arise from differences in assay conditions (e.g., ATP concentration, pH) or substitution patterns. A systematic SAR study comparing 3,5-disubstituted analogs (e.g., 5-(3,4-dimethoxyphenyl)-3-ethynyl derivatives) under standardized kinase profiling protocols is recommended. Adjusting electron-withdrawing groups (e.g., Br, Cl) at positions 4 and 5 enhances HPK1 inhibition selectivity .

Q. What strategies mitigate undesired side reactions (e.g., dimerization) during spirocyclization of pyrrolo[2,3-b]pyridinones?

  • Answer : Side reactions are minimized by:

  • Using bulky protecting groups (e.g., SEM [(2-(trimethylsilyl)ethoxy)methyl]) to sterically hinder reactive sites .
  • Optimizing reaction time and temperature (e.g., 18 hours at RT for RCM) .
  • Employing high-dilution conditions to reduce intermolecular coupling .

Q. How does ring expansion of pyrrolo[2,3-b]pyridinones to naphthyridinones improve pharmacological properties?

  • Answer : Microwave-assisted azide cycloaddition-ring expansion (e.g., with NaN₃ or TMS-azide) generates 3-/4-amino-naphthyridinones, which exhibit enhanced solubility and kinase binding. This method achieved moderate-to-good yields (40–70%) across 39 examples .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Answer : Cross-validate results using orthogonal assays (e.g., biochemical vs. cellular assays) and computational docking to identify key binding interactions. For instance, Stokes et al. resolved contradictory IC₅₀ values for JAK2 inhibitors by correlating Cl/Br substitution patterns with hydrophobic pocket interactions .

Q. What computational tools are effective for predicting regioselectivity in halogenation reactions?

  • Answer : DFT calculations (e.g., Fukui indices) and molecular electrostatic potential (MEP) maps predict electrophilic attack sites. The 5-position of pyrrolo[2,3-b]pyridin-2-one is more reactive toward bromination due to higher electron density .

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